molecular formula C7H13N B13297400 3-Methylhex-5-yn-3-amine

3-Methylhex-5-yn-3-amine

Cat. No.: B13297400
M. Wt: 111.18 g/mol
InChI Key: MNMVRMMNJAXQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylhex-5-yn-3-amine (CAS 55495-53-9) is an organic compound with the molecular formula C7H13N and a molecular weight of 111.18 g/mol . It is classified as a propargylic amine, a class of compounds characterized by an amine group adjacent to a carbon-carbon triple bond. The structure of this molecule incorporates both a tertiary amine and a terminal alkyne functional group, making it a potential multifunctional building block in organic synthesis . Propargylic amines like this compound are valuable intermediates in medicinal chemistry and materials science . Researchers utilize these compounds in various catalytic transformations, including cross-coupling reactions, to construct more complex nitrogen-containing architectures . The terminal alkyne group can undergo reactions such as metal-catalyzed couplings, while the tertiary amine can influence the compound's basicity and serve as a key structural element. The specific research applications and mechanism of action for this compound are areas for further investigation by qualified researchers. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

3-methylhex-5-yn-3-amine

InChI

InChI=1S/C7H13N/c1-4-6-7(3,8)5-2/h1H,5-6,8H2,2-3H3

InChI Key

MNMVRMMNJAXQFG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC#C)N

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiling of 3 Methylhex 5 Yn 3 Amine

Chemical Transformations of the Terminal Alkyne Functional Group

The terminal alkyne in 3-Methylhex-5-yn-3-amine is a region of high electron density, making it susceptible to a variety of chemical reactions. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Hydroamination and Hydrosilylation Reactions

Hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond. While intermolecular hydroamination of alkynes can be challenging, intramolecular variations are more common. For this compound, this would likely involve reaction with a separate amine-containing reagent. The reaction can be catalyzed by various metals, leading to the formation of enamines or imines, which can then be reduced to saturated amines. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is often dependent on the catalyst and reaction conditions employed.

Hydrosilylation is the addition of a silicon-hydrogen bond across the alkyne. This reaction is typically catalyzed by transition metals, such as platinum, rhodium, or ruthenium complexes. The addition of a hydrosilane to the terminal alkyne of this compound would result in the formation of a vinylsilane. The stereoselectivity (cis or trans addition) and regioselectivity of this reaction are influenced by the choice of catalyst and the steric and electronic properties of the substrates.

ReactionCatalystProduct TypeRegioselectivity
HydroaminationTransition Metal CatalystEnamine/ImineCatalyst Dependent
HydrosilylationPlatinum, Rhodium, or Ruthenium ComplexesVinylsilaneCatalyst Dependent

Cycloaddition Chemistry (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions. One of the most prominent examples is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key reaction in "click chemistry". wikipedia.org This reaction involves the [3+2] cycloaddition between the terminal alkyne and an organic azide to yield a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgorganic-chemistry.org The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. organic-chemistry.org The resulting triazole ring is a stable aromatic heterocycle with applications in medicinal chemistry and materials science. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can also be employed, which typically lead to the formation of the 1,5-disubstituted triazole regioisomer. wikipedia.org

ReactionCatalystReactantProductRegioisomer
CuAACCopper(I)Organic Azide1,2,3-Triazole1,4-disubstituted
RuAACRutheniumOrganic Azide1,2,3-Triazole1,5-disubstituted

Oxidative Functionalization Pathways

The terminal alkyne can undergo various oxidative functionalization reactions. For instance, oxidative cleavage of the triple bond can be achieved using strong oxidizing agents like ozone or potassium permanganate, which would lead to the formation of a carboxylic acid. Milder oxidation conditions can lead to the formation of α-dicarbonyl compounds. Another important oxidative transformation is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. core.ac.uk This reaction would allow for the direct attachment of an aryl or vinyl group to the alkyne carbon of this compound, forming a new carbon-carbon bond.

Electrophilic and Nucleophilic Additions to the Triple Bond

The electron-rich triple bond of this compound is susceptible to electrophilic addition. For example, the addition of hydrogen halides (HX) would proceed via a Markovnikov addition, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted internal carbon. youtube.com The reaction proceeds through a vinyl cation intermediate. youtube.com Halogenation with reagents like Br₂ or Cl₂ would lead to the formation of a dihaloalkene.

Nucleophilic additions to the alkyne are also possible, particularly when the alkyne is activated by an electron-withdrawing group. However, for a simple terminal alkyne like that in this compound, such reactions are less common without the aid of a catalyst.

Reactions Involving the Tertiary Amine Functional Group

The tertiary amine in this compound provides a site for reactions that target the nitrogen atom.

N-Alkylation and Derivatization Studies

The lone pair of electrons on the nitrogen atom of the tertiary amine makes it nucleophilic. This allows it to react with alkylating agents, such as alkyl halides, to form quaternary ammonium salts. This process, known as N-alkylation, introduces a positive charge on the nitrogen atom and attaches a new alkyl group. The formation of these quaternary salts can significantly alter the physical and chemical properties of the molecule, including its solubility and biological activity. Further derivatization of the amine group could involve its oxidation to an N-oxide or its use as a directing group in other chemical transformations.

ReagentProduct Type
Alkyl HalideQuaternary Ammonium Salt
Oxidizing AgentN-oxide

C-H Activation for Direct Functionalization of Aliphatic Amines

The direct functionalization of C-H bonds in aliphatic amines is a powerful strategy in synthetic organic chemistry, offering an atom-economical alternative to traditional multi-step methods. acs.orgyoutube.com For a tertiary aliphatic amine like this compound, the C-H bonds alpha to the nitrogen atom are susceptible to activation, leading to the formation of an iminium ion intermediate. This process can be initiated by various catalytic systems, often involving transition metals or photoredox catalysts. acs.orgnih.gov

A notable application of this strategy is the coupling of tertiary aliphatic amines with terminal alkynes to synthesize propargylamines. acs.org This transformation is typically catalyzed by copper salts, often in the presence of a radical initiator such as N-bromosuccinimide (NBS). acs.org The proposed mechanism involves the formation of an iminium ion from the tertiary amine, which then undergoes nucleophilic attack by a copper acetylide species generated in situ from the terminal alkyne.

In the context of this compound, this C-H activation could theoretically occur at the methyl, ethyl, or propargyl group attached to the nitrogen. The regioselectivity of this activation would be influenced by steric and electronic factors, as well as the specific catalytic system employed. For instance, some methods exhibit a preference for the activation of methyl C-H bonds in tertiary amines. acs.org

Recent advancements have also explored metal-free methods for the direct β-C(sp³)-H functionalization of aliphatic amines, leading to the formation of enamines from the corresponding aliphatic amine without the need for metallic reagents or external oxidants. nih.gov Furthermore, strategies for the site-selective functionalization of remote aliphatic C-H bonds have been developed, although these often rely on specific directing groups that may not be inherent to the structure of this compound. rsc.org

Table 1: Examples of Catalytic Systems for C-H Activation of Tertiary Amines

Catalyst SystemReagentsType of FunctionalizationReference
CuBr / NBSTerminal Alkyneα-Alkynylation acs.org
Pd(II) / LigandArylboronic Acidsγ-Arylation researchgate.net
Acridinium Photoredox CatalystArenesC-N Bond Formation nih.gov
Metal-Free-β-Functionalization to Enamines nih.gov

Cascade, Tandem, and Multicomponent Reaction Sequences

The structural motifs within this compound, namely the tertiary amine and the terminal alkyne, make it a prime candidate for participation in cascade, tandem, and multicomponent reactions. These reactions are highly efficient processes that allow for the construction of complex molecular architectures from simple starting materials in a single operation. nih.govrsc.org

Propargylamines are key intermediates and products in one of the most well-known multicomponent reactions: the A³ (aldehyde, alkyne, amine) and KA² (ketone, alkyne, amine) coupling reactions. nih.govresearchgate.netresearchgate.net These reactions provide a direct route to a wide variety of propargylamines. While this compound is itself a propargylamine (B41283), its constituent functional groups could potentially engage in similar multicomponent processes. For example, the terminal alkyne moiety could react with an aldehyde and a primary or secondary amine in an A³ coupling fashion.

Furthermore, propargylamines are versatile building blocks for the synthesis of various nitrogen-containing heterocycles through cascade or tandem sequences. mdpi.comresearchgate.netacs.org For instance, the reaction of propargylamines with amidines can lead to the divergent synthesis of polysubstituted imidazoles and 4-alkenylquinazolines through a metal-free cascade annulation. researchgate.net Gold-catalyzed cascade reactions involving propargylamines have also been reported, such as the synthesis of 3-substituted-2,5-dimethylpyrazines from propargylamine-derived imines and propargylamine itself. nih.gov

Tandem reactions that involve propargylic amination followed by another transformation are also a powerful tool. For example, an asymmetric copper-catalyzed propargylic amination can be combined with a silver-catalyzed carboxylative cyclization with CO2 to produce 5-methylidene-2-oxazolidinones. researchgate.net Another example is the tandem iridium-catalyzed hydrosilylation and enantioselective copper-catalyzed alkynylation of amides to access chiral tertiary propargylic amines. chemrxiv.org

Table 2: Examples of Cascade and Tandem Reactions Involving Propargylamines

Reaction TypeReactantsProductsCatalystReference
A³/KA² CouplingAldehyde/Ketone, Amine, AlkynePropargylaminesCopper, Gold, etc. nih.govresearchgate.netresearchgate.net
Cascade AnnulationPropargylamine, AmidineImidazoles, QuinolinesMetal-free researchgate.net
Imine-Propargylamine CascadePropargylamine-derived imine, PropargylaminePyrazinesGold nih.gov
Tandem Amination/CyclizationPropargylic Carbonate, Amine, CO₂OxazolidinonesCopper/Silver researchgate.net

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving propargylamines is crucial for optimizing reaction conditions and developing new synthetic methodologies. Several techniques are employed to probe these reaction pathways.

Kinetic studies are fundamental to determining the rate law of a reaction, which provides insights into the molecularity of the rate-determining step. For instance, in the context of hydroamination reactions, kinetic experiments have been used to establish the order of the reaction with respect to the catalyst and substrates. libretexts.org In some lanthanocene-catalyzed intramolecular hydroaminations, the reaction was found to be zero-order in amine and first-order in catalyst, indicating that the β-insertion of the alkene or alkyne into the metal-nitrogen bond is the rate-determining step. libretexts.org

For multicomponent reactions like the A³ coupling, kinetic analysis can help to elucidate the sequence of events. The reaction is generally believed to proceed through the formation of an iminium ion from the aldehyde and amine, followed by the nucleophilic attack of a metal acetylide. Kinetic studies can help to determine which of these steps is rate-limiting under specific conditions.

Isotopic labeling is a powerful tool for tracing the path of atoms and functional groups throughout a chemical reaction. By replacing an atom with one of its isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the fate of that atom can be followed using techniques such as mass spectrometry and NMR spectroscopy. nih.govthermofisher.comeuropa.eu

In the study of reaction mechanisms involving amines and alkynes, deuterium labeling has been employed to confirm proposed intermediates and pathways. For example, in a gold-catalyzed imine-propargylamine cascade sequence, deuterium labeling studies were performed to understand the mechanism of pyrazine formation. nih.gov Similarly, in mechanistic investigations of gold-catalyzed cyclization reactions, isotopic labeling of the terminal alkyne's proton helped to rule out certain mechanistic hypotheses. uni-bonn.de Such experiments could be designed for reactions involving this compound to probe, for instance, the involvement of the acetylenic proton in the rate-determining step or to trace the origin of protons in the final product.

The direct observation and characterization of reactive intermediates provide compelling evidence for a proposed reaction mechanism. Techniques such as electrospray ionization mass spectrometry (ESI-MS), NMR spectroscopy at low temperatures, and in-situ IR spectroscopy can be used to detect and identify transient species.

In the context of propargylamine chemistry, key reactive intermediates that are often proposed include iminium ions and metal acetylides. nih.gov The formation of iminium ions from the reaction of an amine with a carbonyl compound is a well-established process. In the A³ coupling reaction, the iminium ion is the electrophile that is attacked by the nucleophilic metal acetylide. The in-situ formation of copper acetylides is a crucial step in many copper-catalyzed reactions of terminal alkynes. nih.gov

Mechanistic studies on gold-catalyzed reactions of alkynes have identified various gold-containing species, including mono- and di-aurated intermediates. uni-bonn.de In lanthanide-catalyzed hydroamination, metallacyclic intermediates have been proposed and supported by experimental and computational evidence. libretexts.org The identification of such intermediates in reactions involving this compound would be crucial for a complete understanding of its reactivity.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for determining the detailed structure of organic molecules. For 3-Methylhex-5-yn-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular framework.

Based on the structure H₂N-C(CH₃)(CH₂CH₃)-CH₂-C≡CH, the expected signals in the ¹H NMR spectrum would include a singlet for the terminal alkyne proton, distinct signals for the methylene (B1212753) and methyl protons of the ethyl group, a singlet for the C3-methyl group, a signal for the propargylic methylene protons, and a broad singlet for the amine protons.

The ¹³C NMR spectrum is equally informative, showing distinct signals for the two sp-hybridized carbons of the alkyne, the quaternary carbon bonded to the amine, and the various sp³-hybridized carbons of the methyl and ethyl substituents. While specific experimental data for this compound is not widely published, analysis of similar alkynylamines allows for the prediction of chemical shifts. rsc.orgumich.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-6 (≡C-H)~2.0-2.5 (t)
C-6~68-72
C-5~82-86
H₂-4 (-CH₂-C≡)~2.2-2.4 (d)
C-4~35-45
C-3 (-C-NH₂)~50-55
H₂N-~1.5-2.5 (br s)
3-CH₃~1.1-1.3 (s)~25-30
-CH₂CH₃ (H₂)~1.4-1.6 (q)~30-35
-CH₂CH₃ (H₃)~0.8-1.0 (t)~8-12

Note: Multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, br s = broad singlet.

To unambiguously assign the predicted signals and confirm the bonding network, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and a crucial correlation between the propargylic methylene protons (H₂-4) and the terminal alkyne proton (H-6) through a long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon atom (e.g., the methyl ¹H signal to the methyl ¹³C signal), confirming the assignments made from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. For this compound, HMBC would be vital to establish the connectivity around the quaternary carbon (C-3). For instance, correlations would be expected from the protons of the C3-methyl group and the ethyl group to the quaternary carbon C-3, and from the propargylic protons (H₂-4) to both alkyne carbons (C-5 and C-6). The structural identification of related alkynylamines has been successfully carried out using such 1D and 2D NMR techniques. rsc.orgmdpi.com

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or chemical exchange. For this compound, DNMR could potentially be used to investigate several dynamic processes. One such process is nitrogen inversion at the chiral amine center. Another is the restricted rotation around the C-3—C-4 bond, which could lead to different populations of rotamers. While specific DNMR studies on this molecule are not documented in the literature, the principles of the technique would allow for the determination of kinetic parameters for these potential conformational and exchange dynamics. ku.edu

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is critical for determining the molecular weight and deducing structural features.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy. This allows for the determination of its elemental composition, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₇H₁₃N), HRMS would provide an exact mass measurement, which can be compared to the calculated theoretical value to confirm the molecular formula. kuleuven.becore.ac.uk This technique is a standard for the characterization of newly synthesized organic compounds. mpg.deub.edu

Table 2: HRMS Data for this compound

Molecular Formula Calculated Exact Mass [M+H]⁺
C₇H₁₄N⁺112.1121

The [M+H]⁺ ion is the protonated molecule, commonly observed in techniques like ESI and APCI.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for analyzing polar and thermally labile molecules like amines. mpg.de In both methods, the primary ion observed for this compound would be the protonated molecule, [M+H]⁺, at m/z 112. kuleuven.be

By increasing the energy in the mass spectrometer (in-source fragmentation or tandem MS/MS), characteristic fragmentation patterns can be observed. These patterns provide valuable structural information. For this compound, key fragmentation pathways would likely involve the cleavage of bonds adjacent to the nitrogen atom and the tertiary carbon, due to the stability of the resulting carbocations.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion (m/z) Proposed Lost Neutral Fragment Proposed Fragment Structure
97CH₃[M+H - CH₃]⁺
83C₂H₅[M+H - C₂H₅]⁺
73C₃H₃ (propargyl)[M+H - C₃H₃]⁺

The analysis of these fragmentation patterns, in conjunction with NMR data, provides a comprehensive and unambiguous structural confirmation of this compound. The use of ESI-MS is frequently reported for the analysis of complex organic molecules, including various amine derivatives. mdpi.comoup.com

Collision-Induced Dissociation (CID) and Fragmentation Pathway Analysis

Collision-Induced Dissociation (CID) mass spectrometry provides critical insights into the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecular ion, [M+H]⁺ (m/z 112), is subjected to CID, leading to characteristic fragmentation patterns primarily driven by the stability of the resulting carbocations and neutral losses. The tertiary amine structure significantly influences the fragmentation pathways.

The principal fragmentation mechanism observed for aliphatic amines is the cleavage of carbon-carbon bonds alpha to the nitrogen atom (α-cleavage). This process is favorable as it leads to the formation of a stable, nitrogen-stabilized iminium cation. In the case of this compound, the carbon atom at position 3 is the α-carbon, bonded to a methyl group, an ethyl group, and a propargyl group.

The major fragmentation pathways initiated by α-cleavage are:

Loss of a Propargyl Radical: The most significant fragmentation pathway involves the cleavage of the C3-C4 bond, leading to the elimination of a neutral propargyl radical (•CH₂C≡CH, 41 Da). This pathway is highly favored due to the relative stability of the propargyl radical. The resulting fragment is a stable iminium cation at m/z 72.

Loss of an Ethyl Radical: Cleavage of the bond between C3 and the ethyl group results in the loss of an ethyl radical (•CH₂CH₃, 29 Da). This produces a prominent fragment ion at m/z 83.

Loss of a Methyl Radical: The loss of a methyl radical (•CH₃, 15 Da) from the C3 position is another characteristic α-cleavage. This fragmentation produces an iminium ion observed at m/z 97.

These primary fragmentation patterns provide a definitive signature for the substitution pattern around the tertiary amine.

Table 1: Predicted Major Fragment Ions of Protonated this compound in CID-MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/Identity
1129715[M - CH₃]⁺
1128329[M - C₂H₅]⁺
1127241[M - C₃H₃]⁺

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound provides a unique "vibrational fingerprint" characterized by several key absorption bands that confirm its structure.

The most distinct features in the spectrum arise from the terminal alkyne and the amine functional groups.

Terminal Alkyne Vibrations : The terminal alkyne (C≡C-H) gives rise to two highly characteristic absorptions. The stretching vibration of the carbon-carbon triple bond (νC≡C) appears as a sharp, typically weak to medium intensity band in the region of 2100-2140 cm⁻¹. The most definitive peak for a terminal alkyne is the acetylenic C-H bond stretch (ν≡C-H), which is observed as a strong, sharp, and narrow absorption band near 3300 cm⁻¹.

Amine and Alkyl Vibrations : As a tertiary amine, this compound lacks N-H bonds, and therefore, the characteristic N-H stretching bands seen in primary and secondary amines (3300-3500 cm⁻¹) are absent from its spectrum. spectroscopyonline.com The C-N stretching vibration (νC-N) of a tertiary amine is often weak and appears in the fingerprint region (1250-1000 cm⁻¹), where it can be difficult to distinguish from other absorptions.

Aliphatic C-H Vibrations : The spectrum also displays absorptions corresponding to the stretching and bending of the sp³-hybridized C-H bonds in the methyl and ethyl groups. These C-H stretching vibrations are typically found in the 2850-3000 cm⁻¹ range.

The combination of the strong, sharp ≡C-H stretch, the C≡C stretch, and the absence of N-H stretching bands provides a clear and unambiguous vibrational fingerprint for the this compound structure.

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300Strong, Sharp≡C-H StretchTerminal Alkyne
2850-2960Medium-StrongC-H StretchAlkyl (sp³)
2100-2140Weak-Medium, SharpC≡C StretchAlkyne
~1460VariableC-H BendAlkyl (CH₂)
~1375VariableC-H BendAlkyl (CH₃)
1000-1250Weak-MediumC-N StretchTertiary Amine

Computational Chemistry and Theoretical Approaches to 3 Methylhex 5 Yn 3 Amine Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can determine ground-state geometries, molecular orbital energies, and the distribution of charge within a molecule. For a propargylamine (B41283) like 3-Methylhex-5-yn-3-amine, DFT calculations are instrumental in understanding the interplay between the nucleophilic amine group and the reactive alkyne moiety. Standard functionals, such as B3LYP, are often employed with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy for optimizing molecular structures and predicting spectroscopic and reactive properties. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and symmetry of these orbitals govern the feasibility and outcome of a reaction. In this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair and the π-system of the carbon-carbon triple bond, indicating these are the primary sites for electrophilic attack. The LUMO would be associated with the antibonding π* orbitals of the alkyne, marking it as the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov Coordination to a metal catalyst, for instance, can significantly alter the FMO energies, lowering the LUMO and making the alkyne more susceptible to nucleophilic attack. researchgate.net

Illustrative FMO Data for Related Propargylamine Systems

This table presents typical DFT-calculated energy values for frontier orbitals in molecules analogous to this compound to illustrate expected trends.

Compound TypeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Simple Propargylamine-9.1-0.58.6
Aryl-Substituted Propargylamine-8.8-0.97.9
Propargylamine-Gold(I) Complex-9.5-2.17.4

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution on the molecule's surface, highlighting regions of positive and negative electrostatic potential. uni-muenchen.de For this compound, an MEP map would reveal:

A region of strong negative potential (typically colored red) around the nitrogen atom, corresponding to the high electron density of the lone pair, confirming its role as a primary nucleophilic and hydrogen-bond accepting site. libretexts.org

A region of moderately negative potential associated with the π-electron cloud of the C≡C triple bond, making it attractive to electrophiles.

A region of positive potential (typically colored blue) around the amine hydrogens and, notably, the terminal acetylenic hydrogen, indicating its acidic character and susceptibility to deprotonation by a base. libretexts.orgopenstax.org

This analysis is crucial for predicting how the molecule will interact with other reagents, solvents, and catalyst surfaces. researchgate.net

DFT calculations are essential for elucidating detailed reaction mechanisms. This is achieved by locating the transition state (TS) for a given reaction step and mapping the entire reaction coordinate, which describes the energy changes as reactants are converted into products. acs.org A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier (ΔG‡) of the reaction. researchgate.net

For reactions involving this compound, such as A³-coupling, cyclization, or addition reactions, DFT can be used to model the stepwise pathway. researchgate.netacs.org For example, in a gold-catalyzed cyclization, calculations would identify the transition state for the nucleophilic attack of the amine onto the gold-activated alkyne. By comparing the activation energies of competing pathways, the most likely mechanism can be identified. rsc.org

Representative Activation Energies for Propargylamine Reactions

This table shows illustrative activation energies calculated via DFT for reaction types relevant to this compound, based on studies of analogous systems.

Reaction TypeKey StepCalculated Activation Energy (ΔG‡, kcal/mol)Reference Context
Gold-Catalyzed CyclizationIntramolecular nucleophilic attack15-20 rsc.org
A³-CouplingNucleophilic addition to iminium ion10-15 researchgate.net
Hydroamination (intermolecular)Nucleophilic attack on alkyne25-30 rsc.org

One of the most powerful applications of computational chemistry is the prediction of reaction selectivity. rsc.org In reactions of unsymmetrical alkynes like this compound, questions of regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (e.g., syn vs. anti addition) are paramount.

DFT calculations can predict the regiochemical outcome by comparing the activation energies of the transition states leading to the different possible products. acs.orgarxiv.org For example, in a catalytic hydration reaction, two different regioisomeric ketones could be formed. By calculating the energy profiles for both pathways, the one with the lower activation barrier is predicted to be the major product. researchgate.net Similarly, the diastereoselectivity of reactions can be determined by comparing the energies of the transition states leading to different stereoisomers. researchgate.net

Quantum Mechanical (QM) Studies of Catalyst-Substrate Interactions

Understanding the precise nature of the interaction between a catalyst and a substrate is key to explaining catalytic activity and selectivity. QM methods, particularly DFT, are used to model these interactions in detail. escholarship.org For this compound, studies would focus on its coordination with transition metal catalysts commonly used in alkyne chemistry, such as gold, rhodium, or copper complexes. researchgate.netspringernature.com

These studies can reveal:

The geometry of the catalyst-substrate complex, for instance, how the π-orbitals of the alkyne coordinate to the metal center.

The electronic effect of the catalyst, such as the extent of π-backbonding from the metal to the alkyne's π* orbitals, which activates the alkyne for nucleophilic attack.

The role of ligands on the metal center in influencing the steric and electronic environment of the reaction, which in turn dictates selectivity. researchgate.netscholaris.ca

Non-covalent interactions, such as hydrogen bonding between the amine group and the catalyst's ligands, which can help to orient the substrate in the active site and control stereochemistry.

In Silico Modeling for Reaction Optimization and Catalyst Design

Computational chemistry has evolved from an explanatory tool to a predictive one, enabling the in silico (computer-based) design of new catalysts and the optimization of reaction conditions. scispace.com This approach uses computational models to screen potential catalysts or reaction parameters before they are tested in the laboratory, saving significant time and resources. acs.orgnus.edu.sg

For reactions involving this compound, in silico modeling could be applied to:

Design Novel Catalysts: By systematically modifying the ligands of a known catalyst in a computational model, researchers can predict how these changes will affect reactivity and selectivity. This allows for the rational design of catalysts with enhanced performance for a specific transformation, such as hydroamination. rsc.org

Optimize Reaction Conditions: Theoretical models can explore the effects of solvent, temperature, and additives on reaction barriers and outcomes, guiding the selection of optimal experimental conditions.

Build Quantitative Structure-Activity Relationships (QSAR): By correlating calculated molecular descriptors (e.g., FMO energies, atomic charges) with experimentally observed reaction rates or selectivities for a series of related substrates, predictive models can be developed.

This predictive power accelerates the discovery of new, efficient, and selective chemical transformations.

Strategic Applications in the Synthesis of Complex Organic Molecules

Precursor Role in the Formation of Nitrogen-Containing Heterocyclic Systems

The presence of both a nucleophilic amine and a reactive alkyne within the same molecule positions 3-Methylhex-5-yn-3-amine as a powerful synthon for the synthesis of a variety of nitrogen-containing heterocycles. These structural motifs are of significant interest due to their prevalence in pharmaceuticals, natural products, and materials science. Propargylamines, a class of compounds to which this compound belongs, are well-established precursors for such heterocyclic systems. researchgate.netresearchgate.netunair.ac.id

Cyclization Reactions to Form Pyridines, Imidazoles, Oxazoles, and Thiazoles

The construction of five- and six-membered aromatic heterocycles can be efficiently achieved through cyclization reactions involving aminoalkynes.

Pyridines: Substituted pyridines can be synthesized from propargylamine (B41283) derivatives through sequential amination-cyclization-aromatization cascades with carbonyl compounds. mdpi.com Various catalysts, including gold and copper salts, have been shown to be effective in promoting these transformations. encyclopedia.pubresearchgate.net For instance, the reaction of a propargylamine with a ketone in the presence of a gold catalyst can lead to a dehydropyridine intermediate, which then undergoes auto-oxidation to furnish the corresponding pyridine. mdpi.com Metal-free conditions have also been developed, utilizing bases such as sodium bicarbonate to facilitate the reaction between propargylamines and α,β-unsaturated carbonyl compounds. mdpi.comencyclopedia.pub

Interactive Data Table: Catalytic Systems for Pyridine Synthesis from Aminoalkynes

Catalyst SystemReactant 2SolventTemperature (°C)Yield (%)Reference
NaAuCl4·2H2OKetones/Aldehydes--Good mdpi.com
Copper-basedCyclic Ketones--Good researchgate.net
Palladium-catalyzedAryl Iodides--67-92 mdpi.com
Metal-free (NaHCO3)Unsaturated AldehydesDMF80High mdpi.comencyclopedia.pub

Imidazoles: The synthesis of imidazoles from N-propargylamines is a well-documented strategy. rsc.org One approach involves the intramolecular cyclization of propargylamidine intermediates. rsc.org Another method utilizes a tandem aminopalladation/reductive elimination/isomerization sequence starting from N-propargyl-benzamidines and aryl halides. rsc.org Furthermore, copper-catalyzed reactions of N-propargylamines with ketenimines or a one-pot, three-component reaction with terminal alkynes and N-sulfonyl azides can afford tetrasubstituted imidazoles. rsc.org

Oxazoles: Propargylamines are valuable precursors for the synthesis of oxazoles. researchgate.netnih.gov N-propargylic amides can undergo transition-metal-free intramolecular cyclization to yield oxazole derivatives. organic-chemistry.org Additionally, silver-catalyzed cyclization of N-sulfonyl propargylamides can produce functionalized oxazoles with high regioselectivity. acs.org The reaction of N,1,1-tricarbonylated propargylamines, formed from the addition of a lithium acetylide to an N-acylimine, can lead to 2,5-disubstituted oxazole-4-carboxylates upon treatment with butyllithium or heating with ammonium acetate. nih.gov

Thiazoles: While direct synthesis from simple propargylamines is less common, the alkyne functionality of this compound can participate in the construction of the thiazole ring. The Hantzsch thiazole synthesis, a classical method, involves the reaction of a thioamide with an α-haloketone. youtube.comresearchgate.net The terminal alkyne of this compound could be transformed into a requisite ketone functionality to participate in such a reaction. More contemporary methods involve the reaction of 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides to produce thiazoles in good yields. organic-chemistry.org

Annulation Strategies for Fused Polycyclic Heterocycles

Annulation reactions provide a powerful tool for the construction of complex polycyclic systems in a single step. The reactivity of the aminoalkyne moiety in this compound makes it an ideal candidate for such transformations. For instance, palladium-catalyzed annulation of alkynes is a well-established method for generating a wide variety of heterocycles and carbocycles. researchgate.net

The synthesis of fused imidazole rings can be achieved through tandem reactions. For example, a sequence of van Leusen imidazole synthesis followed by a ring-closing metathesis or an intramolecular Heck reaction can lead to fused bicyclic imidazole systems. mdpi.com Similarly, fused pyrroloheterocycles can be synthesized from propargyl-substituted heterocycles via gold-catalyzed alkyne-vinylidene isomerization. organic-chemistry.org Rhodium(III)-catalyzed dual C-H activation and coupling of hydrazones with alkynes represents another strategy for the synthesis of fused systems like pyrrolopyridazines. nih.gov

Building Block for Macrocyclic and Supramolecular Structures

The rigid, linear geometry of the alkyne unit in this compound makes it a valuable component in the design and synthesis of macrocycles and supramolecular assemblies. Macrocyclization strategies often rely on reactions that can be performed under high dilution to favor intramolecular over intermolecular reactions. The alkyne functionality can participate in various cyclization reactions, such as thiol-yne coupling with a cysteine residue in a peptide chain to form a thioether linkage. nih.govwhiterose.ac.uk

In the realm of supramolecular chemistry, the alkyne can act as a rigid linker or a recognition site. The formation of well-defined architectures can be driven by non-covalent interactions, with the amino group of this compound potentially participating in hydrogen bonding or coordination to metal centers.

Enabling Late-Stage Functionalization of Complex Substrates

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the modification of a complex molecule at a late stage in its synthesis. acs.orgmpg.dempg.de This approach allows for the rapid generation of analogues with diverse properties. The terminal alkyne of this compound serves as a versatile handle for LSF.

Once incorporated into a larger molecule, the terminal alkyne can undergo a variety of transformations. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." cam.ac.ukspringernature.comnih.govwikipedia.org This reaction is highly efficient, selective, and biocompatible, making it suitable for modifying biomolecules. cam.ac.ukwikipedia.org Strain-promoted azide-alkyne cycloadditions (SPAAC) offer a copper-free alternative for applications in living systems. nih.govwikipedia.org

Furthermore, transition-metal-catalyzed C-H alkynylation can be employed to install the alkyne moiety onto complex bioactive molecules, highlighting the potential for this functional group in the late-stage diversification of pharmaceuticals. acs.org The alkyne can also participate in other coupling reactions, allowing for the introduction of a wide range of substituents.

Interactive Data Table: Bioorthogonal Reactions for Late-Stage Functionalization

Reaction TypeKey FeatureCatalystApplicationReference
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)High efficiency and selectivityCopper(I)Bioconjugation, Drug discovery cam.ac.ukwikipedia.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free, biocompatibleNoneLive cell imaging nih.govwikipedia.org
Thiol-yne ReactionForms thioether linkagePhoto-initiatorPeptide macrocyclization nih.govwhiterose.ac.uk

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-Methylhex-5-yn-3-amine?

The synthesis of this compound involves aliphatic amine formation strategies, such as reductive amination or nucleophilic substitution. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency.
  • Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions like alkyne dimerization.
  • Catalysts : Use of palladium catalysts (e.g., Pd/C) for hydrogenation steps, though alkyne stability must be monitored . Yield optimization typically involves iterative adjustments of stoichiometry and reaction time.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm amine proton signals (δ 1.5–2.5 ppm) and alkyne carbons (δ 70–100 ppm).
  • IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C≡C stretches (~2100 cm⁻¹).
    • Chromatography : HPLC or GC-MS to assess purity (>95% is standard for research-grade material).
    • Elemental analysis : Validate molecular formula (C₇H₁₃N) .

Q. What are the stability considerations for storing this compound?

  • Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the alkyne moiety.
  • Light sensitivity : Amber vials are recommended to avoid photodegradation.
  • Moisture control : Use desiccants to prevent hydrolysis of the amine group .

Advanced Research Questions

Q. How does the alkyne group in this compound influence its reactivity in click chemistry applications?

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages. Key considerations:

  • Catalytic system : Cu(I) sources (e.g., CuBr) with ligands (e.g., TBTA) improve reaction rates.
  • Solvent compatibility : Use DMSO or t-BuOH for solubility without side reactions.
  • Quantitative analysis : Monitor reaction progress via TLC or in situ FTIR .

Q. What mechanistic insights explain contradictory data on the compound’s biological activity?

Discrepancies in reported sympathomimetic effects (e.g., norepinephrine release) may arise from:

  • Conformational flexibility : The alkyne’s linear geometry vs. steric effects from the methyl group.
  • Assay variability : Differences in cell lines (e.g., neuronal vs. non-neuronal) or receptor subtype selectivity.
  • Metabolic stability : Hepatic CYP450 enzymes may differentially metabolize the compound in vitro vs. in vivo .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Docking studies : Use software like AutoDock Vina to predict binding affinity to adrenergic receptors (e.g., α₂A vs. β₁).
  • QSAR analysis : Correlate substituent effects (e.g., methyl vs. ethyl groups) on bioactivity.
  • MD simulations : Assess conformational stability of the alkyne-amine backbone in aqueous vs. lipid environments .

Data Analysis and Contradiction Resolution

Q. What strategies resolve conflicting spectral data for this compound in different solvents?

  • Solvent referencing : Compare NMR shifts in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by the compound’s flexibility.
  • DFT calculations : Predict theoretical spectra to validate experimental observations .

Q. How should researchers address inconsistencies in reported synthetic yields?

  • Reproducibility protocols : Standardize reagent quality (e.g., anhydrous solvents) and equipment (e.g., Schlenk lines).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerized alkynes).
  • Scale-up adjustments : Optimize stirring rates and heat transfer for larger batches .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents alkyne degradation
Catalyst Loading5 mol% Pd/CBalances cost and efficiency
Reaction Time12–24 hrsMaximizes conversion
SolventTHFEnhances amine solubility

Q. Table 2. Common Analytical Techniques

TechniqueApplicationKey Data
GC-MSPurity assessmentRetention time, m/z
FTIRFunctional group verificationC≡C, N-H stretches
HPLCQuantification in biological matricesPeak area/% purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.